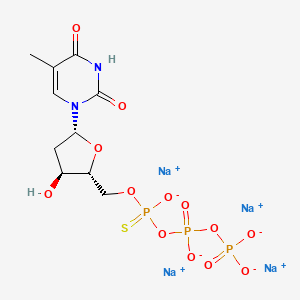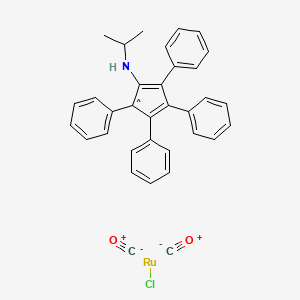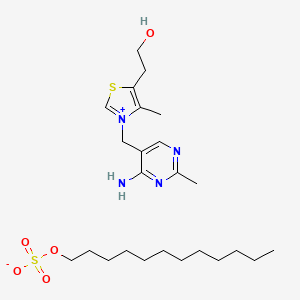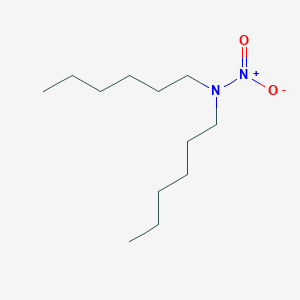
Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is a sulfur-containing nucleotide derivative. It is an isomer of thymidine triphosphate, where one of the non-bridging oxygen atoms is replaced by sulfur. This compound is known for its ability to bind to various enzymes and proteins, making it a valuable tool in biochemical and molecular biology research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) typically involves the phosphorylation of thymidine with thiophosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the desired isomer.
Industrial Production Methods
Industrial production of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiophosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphates.
科学研究应用
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
作用机制
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) exerts its effects by binding to specific enzymes and proteins involved in nucleotide metabolism. It acts as a competitive inhibitor of deoxynucleoside triphosphate triphosphohydrolase SAMHD1, thereby affecting the cellular levels of deoxynucleoside triphosphates. This inhibition can interfere with viral replication, making it a potential antiviral agent.
相似化合物的比较
Similar Compounds
Thymidine triphosphate (TTP): The parent compound without the sulfur modification.
Thymidine-5’-O-(1-thiotriphosphate),rp-isomer: Another isomer with different stereochemistry.
2’-Deoxythymidine-5’-O-(1-thiotriphosphate): A similar compound with a deoxy modification.
Uniqueness
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is unique due to its sulfur modification, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
属性
分子式 |
C10H13N2Na4O13P3S |
|---|---|
分子量 |
586.16 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O13P3S.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+,28?;;;;/m0..../s1 |
InChI 键 |
VMENGOUYFQJEIS-ADSYJDMVSA-J |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)

![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)


![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
